(2Z)-2-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one
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Overview
Description
2-{[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a dichlorobenzyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-3,5-dimethylpyrazole to form an intermediate Schiff base. This intermediate is then reacted with isobutyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{4-nitrophenoxy}acetamide
- 2-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-difluorobenzamide
Uniqueness
Compared to similar compounds, 2-{[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of a pyrazole and thiazole ring, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H22Cl2N4OS |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22Cl2N4OS/c1-11(2)8-24-17(26)10-27-19(24)22-18-12(3)23-25(13(18)4)9-14-5-6-15(20)7-16(14)21/h5-7,11H,8-10H2,1-4H3 |
InChI Key |
XOHCADDXOGODKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N=C3N(C(=O)CS3)CC(C)C |
Origin of Product |
United States |
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